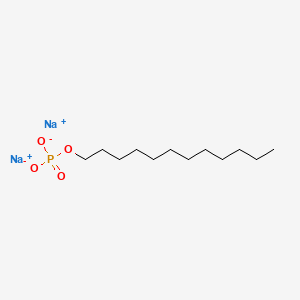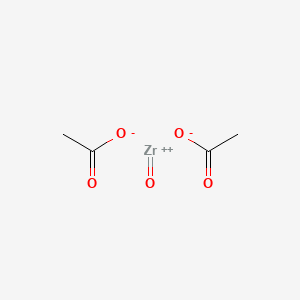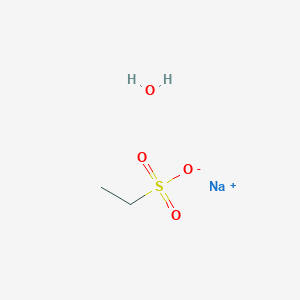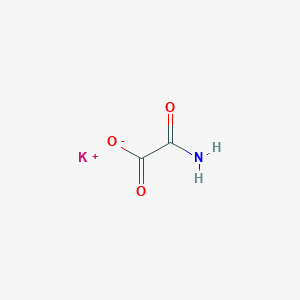
Phosphoric acid, dodecyl ester, sodium salt
Vue d'ensemble
Description
Phosphoric acid, dodecyl ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is typically found as a colorless to pale yellow viscous liquid and is soluble in water, making it highly versatile in different formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphoric acid, dodecyl ester, sodium salt is synthesized through the esterification of dodecanol (a 12-carbon alcohol) with phosphoric acid. The reaction typically involves the following steps:
Esterification: Dodecanol reacts with phosphoric acid to form dodecyl phosphate.
Neutralization: The dodecyl phosphate is then neutralized with sodium hydroxide to produce the sodium salt form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where dodecanol and phosphoric acid are combined under controlled temperatures and pressures. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through distillation or other separation techniques to achieve the desired purity and concentration.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid, dodecyl ester, sodium salt can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to dodecanol and phosphoric acid.
Oxidation: It can be oxidized to produce phosphoric acid and other oxidized derivatives.
Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other alkyl or functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reagent.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Various alkyl halides or other electrophiles can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Dodecanol and phosphoric acid.
Oxidation: Phosphoric acid and oxidized organic compounds.
Substitution: New alkyl or functional group-substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, dodecyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to improve the solubility and mixing of reactants.
Biology: Employed in cell lysis buffers and other biological preparations to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
Phosphoric acid, dodecyl ester, sodium salt can be compared with other similar surfactants:
Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS is an anionic surfactant commonly used in protein denaturation and electrophoresis.
Triton X-100: A nonionic surfactant used in similar applications but differs in its chemical structure and properties.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in DNA extraction and other applications.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of a phosphate group, which imparts distinct chemical and physical properties compared to other surfactants.
Comparaison Avec Des Composés Similaires
- Sodium dodecyl sulfate (SDS)
- Triton X-100
- Cetyltrimethylammonium bromide (CTAB)
- Tween 20
- Nonidet P-40
This comprehensive overview highlights the versatility and importance of phosphoric acid, dodecyl ester, sodium salt in various scientific and industrial applications. Its unique properties make it a valuable compound in research and industry.
Propriétés
IUPAC Name |
disodium;dodecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIGPQSYEAOLAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Na2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-32-7, 50957-96-5 | |
| Record name | Disodium lauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium lauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050957965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, dodecyl ester, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, dodecyl ester, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM LAURYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8W419U471 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)









](/img/structure/B8034606.png)
](/img/structure/B8034608.png)


